(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.32 g/mol . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of (3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester typically involves the cyclocondensation of arylamidoximes with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs due to its bioisosteric properties and ability to interact with various biological targets.
Materials Science: Oxadiazole derivatives are used in the development of scintillating materials and dyes, making them valuable in the field of materials science.
Mechanism of Action
The mechanism of action of (3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an HDAC inhibitor, the compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can be compared with other similar oxadiazole derivatives, such as:
- tert-Butyl (3-isopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate
- tert-Butyl [3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
- tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
These compounds share the oxadiazole core structure but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct properties and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)14-8-10-15-11(16-19-10)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVCXSCOFNFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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